Methyl 3-(azepan-1-yl)propanoate is a chemical compound characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to a propanoate moiety. Its molecular formula is and it is known for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through the esterification of 3-(azepan-1-yl)propanoic acid with methanol, typically utilizing an acid catalyst such as sulfuric acid under reflux conditions to ensure complete conversion.
Methyl 3-(azepan-1-yl)propanoate falls under the category of esters, specifically aliphatic esters, due to the presence of the ester functional group derived from a carboxylic acid and an alcohol.
The primary method for synthesizing methyl 3-(azepan-1-yl)propanoate involves the following steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated systems and optimized reaction conditions are also utilized to improve scalability.
Methyl 3-(azepan-1-yl)propanoate features a central azepane ring connected to a propanoate group. The azepane ring contributes to the compound's unique properties, influencing its reactivity and biological interactions.
Methyl 3-(azepan-1-yl)propanoate can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of methyl 3-(azepan-1-yl)propanoate involves its interaction with biological targets. The azepane ring may modulate receptor activity, while hydrolysis of the ester group can release active metabolites that exert biological effects. This interaction is crucial for its potential applications in drug development.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to characterize this compound further.
Methyl 3-(azepan-1-yl)propanoate has several important applications:
Azepane-based ester derivatives represent a critical class of heterocyclic compounds bridging synthetic utility and pharmaceutical relevance. Among these, Methyl 3-(azepan-1-yl)propanoate (CAS 16490-89-4) exemplifies a structurally tailored molecule combining the conformational flexibility of a seven-membered azepane ring with the reactivity of an ester functionality. This compound, with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.27 g/mol, serves as a versatile synthon in drug discovery pipelines targeting neurological disorders, metabolic diseases, and infectious agents [4] [6] [9]. Its design leverages the unique physicochemical properties of azepane—including enhanced solubility, metabolic stability, and bioavailability—relative to smaller heterocycles like piperidine or pyrrolidine. The strategic incorporation of the propanoate spacer enables further molecular elaboration, positioning this ester as a key intermediate in constructing complex pharmacophores.
Methyl 3-(azepan-1-yl)propanoate belongs to the class of azepane-functionalized carboxylic acid esters. Its systematic IUPAC name directly reflects its atomic connectivity: the parent azepane (hexamethyleneimine or hexahydroazepine) ring is substituted at the nitrogen atom by a three-carbon chain terminating in a methyl ester group [7] [9]. Key identifiers include:
Structurally, the molecule comprises two distinct regions:
Table 1: Structural Characteristics of Methyl 3-(Azepan-1-yl)propanoate
Feature | Description |
---|---|
Core Heterocycle | Azepane (1-azacycloheptane) |
Functional Groups | Tertiary Aliphatic Amine, Methyl Ester |
Bond Connectivity | N-Linked to Propanoate Chain (β-Amino Ester) |
Stereochemistry | Achiral (No Stereocenters) |
Common Synonyms | 3-(Hexamethyleneimino)propionic acid methyl ester |
This β-amino ester motif is chemically classified as an aliphatic amine-carboxylate hybrid, sharing similarities with neuroactive amino acids but distinguished by its seven-membered ring constraint. Its structural relatives include azepane-2-carboxylic acids (constrained α-amino acids) and N-protected azepane β-amino esters, though its 1,3-disubstitution pattern is unique [2] [5].
The medicinal relevance of azepane derivatives spans over six decades, evolving from natural product isolation to rational drug design. Early research focused on natural azepane alkaloids such as securinine (from Securinega species) and aurantioclavine (from ergot fungi), which demonstrated CNS modulation and antimicrobial effects [3] [7]. These discoveries highlighted the azepane ring’s potential as a bioisostere for piperidine, offering improved metabolic stability and distinct conformational profiles.
The 1960s–1980s witnessed the first generation of synthetic azepane pharmaceuticals:
The 1990s saw strategic incorporation of azepanes into peptidomimetics and enzyme inhibitors. For example, azepane-based β-amino acids enabled the synthesis of helical β-peptides with enhanced resistance to proteolysis and antimicrobial activity [2]. Concurrently, glycosidase inhibitors incorporating polyhydroxylated azepanes (e.g., isofagomine derivatives) emerged as therapeutic candidates for diabetes and lysosomal storage disorders [3].
The 21st century marked the rise of azepanes in targeted therapies, exemplified by bazedoxifene (a selective estrogen receptor modulator) and CB2 receptor modulators for inflammation. Today, >20 FDA-approved drugs contain azepane scaffolds, underscoring their therapeutic versatility [1] [3] [7]. Methyl 3-(azepan-1-yl)propanoate represents a modern iteration—a flexible intermediate enabling rapid diversification for lead optimization campaigns.
Table 2: Key Milestones in Azepane-Based Drug Development
Era | Compound/Class | Therapeutic Application | Significance |
---|---|---|---|
1960s | Cetiedil | Vasodilator | Early synthetic azepane drug |
1960s | Tolazamide | Antidiabetic | Validated azepane in metabolic disease |
1970s | Doxepin | Antidepressant | Azepane in CNS therapeutics |
1990s | Polyhydroxyazepanes | Glycosidase inhibitors | Explored iminosugar mimetics |
2000s | Bazedoxifene | Osteoporosis | SERM with azepane core |
2010s–Present | β-Amino acid peptidomimetics | Antimicrobial peptides | Azepane β-amino acids for stable helices |
The azepane ring’s unique properties confer distinct advantages in bioactive molecule design, underpinning the theoretical significance of derivatives like Methyl 3-(azepan-1-yl)propanoate:
Conformational Flexibility & Target Adaptation: Unlike smaller rigid rings (e.g., piperidine), azepane’s seven-membered structure exhibits pseudorotation and multiple low-energy conformers (chair, twist-chair, boat). This flexibility enables optimal binding to diverse enzyme pockets and receptors. Computational studies confirm azepane adapts to both equatorial and axial orientations in biological complexes, enhancing binding entropy [3] [8].
Enhanced Solubility & Permeability: The ring’s increased hydrophilicity (vs. carbocyclic analogs) improves aqueous solubility. Its balanced lipophilicity (log P ~1.5–2.5) supports membrane permeability, addressing a key challenge in CNS drug design. Methyl 3-(azepan-1-yl)propanoate leverages this via its polar ester group [3] [7].
Metabolic Stability: Azepane’s aliphatic amine resists rapid oxidative metabolism compared to smaller N-heterocycles. This prolongs half-life in vivo, as validated in azepane-based histone deacetylase (HDAC) inhibitors and kinase modulators [1] [3].
Synthetic Versatility: The secondary amine in azepane precursors allows N-alkylation (e.g., propanoate installation), while ring C–H bonds enable C–H activation or dihydroxylation. Methyl 3-(azepan-1-yl)propanoate itself supports diverse transformations:
Bioisosteric Utility: Azepane serves as a piperidine bioisostere with improved selectivity, as seen in H3 receptor antagonists where azepane analogs reduced off-target binding. Its larger size better mimics peptide turn structures in protease inhibitors [1] [3].
Table 3: Comparison of Azepane with Common N-Heterocycles in Drug Design
Parameter | Aziridine | Pyrrolidine | Piperidine | Azepane |
---|---|---|---|---|
Ring Size | 3-membered | 5-membered | 6-membered | 7-membered |
Conformational Freedom | Low | Moderate | Moderate | High |
pKₐ (amine) | ~7.9 | ~11.3 | ~11.1 | ~10.5 |
Metabolic Stability | Low | Moderate | Moderate | High |
Solubility (log S) | Moderate | Moderate | Moderate | High |
Synthetic Accessibility | Challenging | High | High | Moderate-High |
The strategic use of Methyl 3-(azepan-1-yl)propanoate capitalizes on these attributes, enabling efficient access to derivatives for probing biological space—from anticancer agents targeting microtubules to neuroactive compounds modulating histamine or serotonin receptors [1] [3] [8].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: